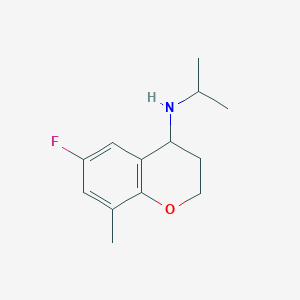

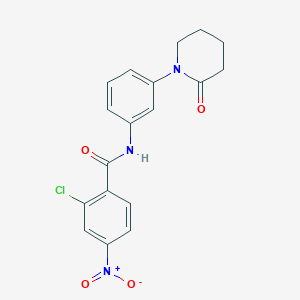

![molecular formula C10H9N3O B2404414 Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- CAS No. 2183215-98-5](/img/structure/B2404414.png)

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . In 1H NMR spectroscopy, signals are observed at 12.1 ppm (NH), 7.51-8.10 ppm (Ar–H), 6.95 ppm (Ar–H), and 3.78 ppm (OCH3) .Chemical Reactions Analysis

The reaction mechanism for the synthesis of pyrrolo[1,2-a]pyrimidine derivatives features a sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- can be inferred from its spectroscopic data. For instance, it is a yellow solid with a melting point of 287–288 °C . Its molecular weight is 187.202.Applications De Recherche Scientifique

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

- Scientific Field: Chemical Science

- Application Summary: Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles . These compounds exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

- Methods of Application: A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .

- Results or Outcomes: The pyrrolo[1,2-a]pyrimidines synthesized exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Anti-Inflammatory Activities

- Scientific Field: Pharmacology

- Application Summary: Pyrimidines, including pyrrolo[1,2-a]pyrimidines, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Aggregation-Induced Emission Enhancement (AIEE) Properties

- Scientific Field: Material Science

- Application Summary: Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles, and these pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

- Methods of Application: The synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .

- Results or Outcomes: The pyrrolo[1,2-a]pyrimidines synthesized exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Antimicrobial, Antiviral, and Antifungal Activities

- Scientific Field: Pharmacology

- Application Summary: Pyrrolopyrazine derivatives, including pyrrolo[1,2-a]pyrimidines, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application: The antimicrobial, antiviral, and antifungal effects of pyrrolopyrazines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes: According to the findings, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Synthesis of Pyrrolo[1,2-a]indoles

- Scientific Field: Chemical Science

- Application Summary: The pyrrolo[1,2-a]indole unit is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . Thus, recent years have witnessed immense interest from the synthesis community on the synthesis of this scaffold .

- Methods of Application: The specific methods of synthesis are not detailed in the source .

- Results or Outcomes: The synthesized pyrrolo[1,2-a]indoles have been shown to exhibit diverse pharmacological properties .

Synthesis of Pyrimido[1,2-a]benzimidazoles

- Scientific Field: Chemical Science

- Application Summary: Pyrimido[1,2-a]benzimidazoles are synthesized, which contain the pyridazine fragment that is relevant in medicinal chemistry .

- Methods of Application: The process takes place upon heating under reflux in pyridine to form pyrimidobenzimidazole .

- Results or Outcomes: The synthesized pyrimidobenzimidazoles are relevant in medicinal chemistry .

Propriétés

IUPAC Name |

2,7-dimethyl-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-6-5-13-9(14)3-7(2)12-10(13)8(6)4-11/h3,5,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHVKCCXYYHDJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C=C(C(=C2N1)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

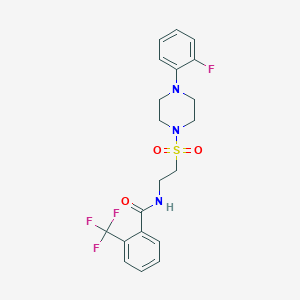

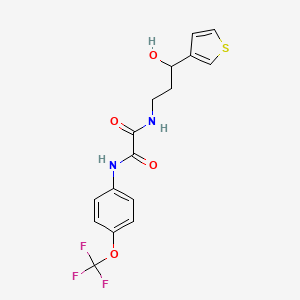

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)

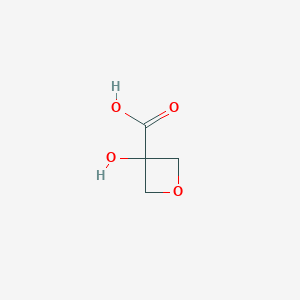

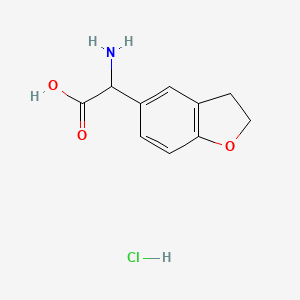

![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)

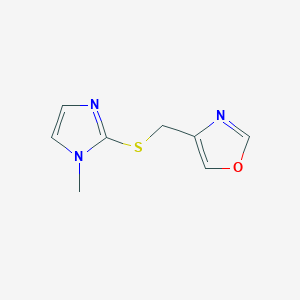

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)

![N-(sec-butyl)-1-((2-chloro-6-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2404351.png)

![2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile](/img/structure/B2404353.png)